1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro-
Overview
Description
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly in the development of novel anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with indole-2,3-dione in the presence of a suitable catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups .
Scientific Research Applications
1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
Indole-2,3-dione derivatives: These compounds share a similar core structure and exhibit various biological activities.
Uniqueness: 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- stands out due to its unique combination of structural features that contribute to its potent biological activities. The presence of both pyridazine and indole moieties in its structure allows for diverse chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
3,5-dihydro-2H-pyridazino[4,5-b]indole-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)10(15)13-12-9/h1-4,11H,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNWVBGMDBNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230826 | |
Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80985-55-3 | |
Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080985553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyridazino(4,5-b)indole-1,4(5H)-dione, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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